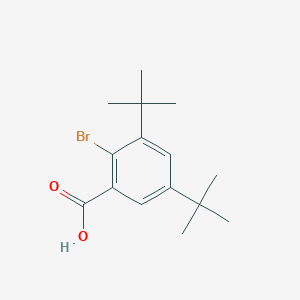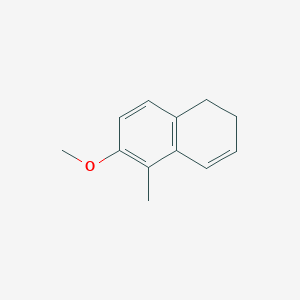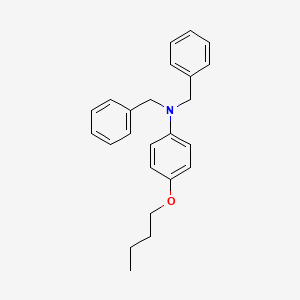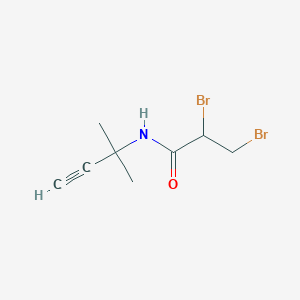
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide is an organic compound characterized by the presence of bromine atoms and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide typically involves the bromination of a precursor compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while reduction reactions can produce different alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide involves its interaction with molecular targets through its bromine atoms and amide group. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-2-methylbutane: Similar in structure but lacks the amide group.
2-Methylbut-3-yn-2-ol: Precursor compound used in the synthesis of 2,3-Dibromo-N-(2-methylbut-3-yn-2-yl)propanamide.
Eigenschaften
CAS-Nummer |
62519-96-4 |
|---|---|
Molekularformel |
C8H11Br2NO |
Molekulargewicht |
296.99 g/mol |
IUPAC-Name |
2,3-dibromo-N-(2-methylbut-3-yn-2-yl)propanamide |
InChI |
InChI=1S/C8H11Br2NO/c1-4-8(2,3)11-7(12)6(10)5-9/h1,6H,5H2,2-3H3,(H,11,12) |
InChI-Schlüssel |
QWHPWZSTYRGWHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)NC(=O)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



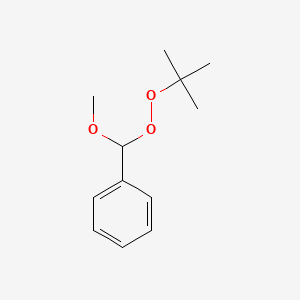
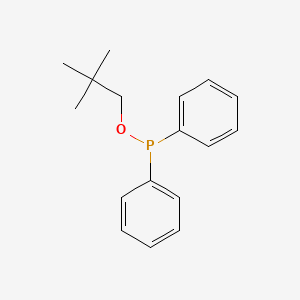
-](/img/structure/B14514910.png)
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

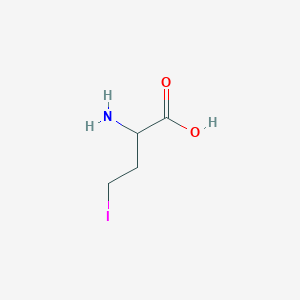
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
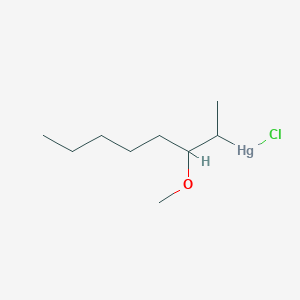

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
